N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a structurally complex heterocyclic compound featuring a hybrid scaffold combining indole, quinazoline, dioxolane, and sulfanylidene moieties. The molecule’s core includes a fused [1,3]dioxolo[4,5-g]quinazolin system with a sulfanylidene (C=S) group at position 6 and a ketone at position 6. The indole moiety is linked via a butanamide chain, which may enhance bioavailability or target-specific interactions.
Properties
CAS No. |
688054-57-1 |
|---|---|
Molecular Formula |
C23H22N4O4S |
Molecular Weight |
450.51 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32) |
InChI Key |
DSRAITHESDWDIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a unique structural arrangement that combines an indole moiety , a quinazoline derivative , and a butanamide group . The indole structure is prevalent in many natural products and pharmaceuticals, while the quinazoline component is noted for diverse pharmacological properties. This combination suggests possible interactions with various biological targets, indicating its potential as a candidate for further medicinal chemistry research.
The biological activity of this compound can be attributed to its interactions with specific molecular targets:
- Cellular Receptor Interaction : The indole moiety may engage with cellular receptors involved in signaling pathways.
- Enzyme Inhibition : The quinazoline derivative has shown potential in inhibiting specific enzymes that are crucial for cellular proliferation.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for oncology applications.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving this compound:
Case Study 1: Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity towards cancerous cells .
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial properties of related compounds against Mycobacterium tuberculosis and MRSA. The compounds displayed promising results with low MIC values, suggesting strong antibacterial activity and potential for treating resistant strains . The ability to inhibit biofilm formation also highlights their therapeutic relevance in treating chronic infections associated with biofilms.
Scientific Research Applications
Structural Features
The unique structural features of this compound include:
- An indole moiety known for its presence in numerous natural products and pharmaceuticals.
- A quinazoline derivative recognized for diverse pharmacological properties.
These structural elements suggest potential interactions with various biological targets, warranting further investigation into their therapeutic implications.
Antitumor Activity
Research indicates that derivatives of indole and quinazoline compounds exhibit significant antitumor activity. For instance, analogs of N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) have shown efficacy against solid tumors, including colorectal and lung cancers. A study highlighted the need for novel agents due to the limitations of existing chemotherapy options like 5-fluorouracil in treating refractory tumors .
Antimicrobial Properties
The compound's structural components may also confer antimicrobial properties. Recent studies have evaluated its activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The synthesis of related compounds demonstrated promising antibacterial effects, suggesting that N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) could be a candidate for further development in antimicrobial therapy .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, derivatives of N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) were tested against human colorectal cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. These findings support the potential use of this compound as an adjunctive treatment option in oncology .
Case Study 2: Antimicrobial Activity Against MRSA
A series of experiments assessed the antimicrobial activity of N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) against MRSA strains. The compound exhibited significant inhibitory concentrations (MIC values), outperforming several standard antibiotics. This suggests its potential role in treating resistant bacterial infections .
Comparison with Similar Compounds
A. 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (Compound 4, )
- Structure : Combines indole with a 1,3,4-oxadiazole ring bearing a thiol (-SH) group.
- The sulfanylidene (C=S) group in the target compound versus the thiol (-SH) in Compound 4 may alter redox activity and metal-chelating properties.
- Synthesis : Compound 4 was synthesized via cyclization of thiosemicarbazides, whereas the target compound likely requires multi-step fusion of dioxolane and quinazoline rings .
B. 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a and 7b, )
- Structure: Pyrazole-thiophene hybrids with amino, hydroxy, and cyano/ester substituents.
- Key Differences: The target compound’s quinazoline-dioxolane core offers a larger planar surface compared to the pyrazole-thiophene system, possibly influencing DNA intercalation or protein-binding affinity. The butanamide linker in the target compound may improve solubility relative to the cyano/ester groups in 7a/7b.
Physicochemical and Pharmacological Comparisons
Research Findings and Hypotheses
- Target Compound : The sulfanylidene group may act as a hydrogen-bond acceptor, while the indole moiety could facilitate interactions with tryptophan-binding pockets in enzymes. The dioxolane ring may enhance metabolic stability compared to simpler oxadiazoles .
- Compound 4 : Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the thiol group’s nucleophilic reactivity .
- Compounds 7a/7b: Exhibited cytotoxicity in cancer cell lines, likely due to the electron-withdrawing cyano/ester groups enhancing DNA damage .
Q & A
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical pharmacophores?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., indole → azaindole; dioxolo → furano). Test in parallel against primary (e.g., GABA) and counter-screens (e.g., serotonin receptors). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to map substituent contributions. Prioritize groups with >5-fold potency improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
